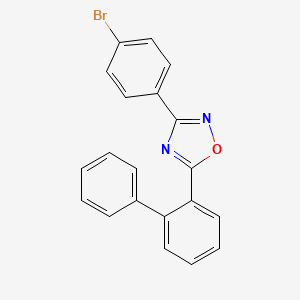
5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole, also known as PBD, is a fluorescent compound that is widely used in scientific research. It is a potent and selective inhibitor of microtubule assembly, which makes it a valuable tool for studying cellular processes that involve microtubules.
Mécanisme D'action
5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole inhibits microtubule assembly by binding to the colchicine site on beta-tubulin. This prevents the formation of microtubules and disrupts cellular processes that rely on microtubules, such as cell division and intracellular transport.
Biochemical and Physiological Effects:
5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole has been shown to have potent anti-cancer activity in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole is its high selectivity for microtubules, which makes it a valuable tool for studying microtubule-related processes. However, 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
1. Development of more soluble derivatives of 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole for use in aqueous solutions.
2. Investigation of the potential of 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole as a therapeutic agent for cancer and inflammatory diseases.
3. Study of the effects of 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole on other cellular processes that involve microtubules.
4. Development of new imaging techniques using 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole as a fluorescent probe.
5. Investigation of the effects of 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole on the microtubule cytoskeleton in different cell types.
Applications De Recherche Scientifique
5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole is used in a wide range of scientific research applications, including cell biology, cancer research, and drug discovery. It is commonly used as a fluorescent probe to visualize microtubules in live cells. 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole has also been used to study the effects of microtubule-targeting drugs on cancer cells.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-(2-phenylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-16-12-10-15(11-13-16)19-22-20(24-23-19)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQPDNHAHHGJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Biphenyl-2-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-bromophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4763332.png)


![N-(5-chloro-2-pyridinyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4763339.png)
![4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4763351.png)
![4-methoxy-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4763356.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4763359.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4763365.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-ethyl-3-[(isopropylamino)carbonyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4763371.png)
![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4763380.png)
![N-[4-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4763389.png)
![1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4763401.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4763408.png)
